molecular formula C10H5ClFNO2 B13248387 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid

6-Chloro-5-fluoroisoquinoline-1-carboxylic acid

Cat. No.: B13248387
M. Wt: 225.60 g/mol
InChI Key: XOLPJNIFGWJRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-fluoroisoquinoline-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H5ClFNO2 It is characterized by the presence of both chlorine and fluorine atoms attached to an isoquinoline ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives followed by carboxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline N-oxide derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.

Scientific Research Applications

6-Chloro-5-fluoroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 6-Chloroisoquinoline-1-carboxylic acid
  • 5-Fluoroisoquinoline-1-carboxylic acid
  • 6-Bromo-5-fluoroisoquinoline-1-carboxylic acid

Comparison: Compared to its analogs, 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid is unique due to the simultaneous presence of both chlorine and fluorine atoms. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H5ClFNO2

Molecular Weight

225.60 g/mol

IUPAC Name

6-chloro-5-fluoroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5ClFNO2/c11-7-2-1-6-5(8(7)12)3-4-13-9(6)10(14)15/h1-4H,(H,14,15)

InChI Key

XOLPJNIFGWJRLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)C(=O)O)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.